molecular formula C15H20ClNO4 B13990573 Boc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid

Cat. No.: B13990573
M. Wt: 313.77 g/mol
InChI Key: IUNCSGRILLTZRZ-LLVKDONJSA-N
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Description

Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a chlorobenzyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the chlorobenzyl moiety. One common method involves the reaction of Boc-protected amino acids with 2-chlorobenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications. The chlorobenzyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid
  • Boc-®-3-amino-2-(2-bromobenzyl)propanoic acid
  • Boc-®-3-amino-2-(2-methylbenzyl)propanoic acid

Uniqueness

Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

(2R)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

IUNCSGRILLTZRZ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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